N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-14-6-3-4-13-25(14)31(28,29)16-11-9-15(10-12-16)20(26)24-22-19(21(27)23-2)17-7-5-8-18(17)30-22/h9-12,14H,3-8,13H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJKJCZGYQWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Research indicates that compounds similar to N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit anticonvulsant properties. In animal models, such as the maximal electroshock seizure test, these compounds have shown promising results in reducing seizure frequency and severity, potentially offering new avenues for epilepsy treatment .
2. Pain Management
The compound's structure suggests potential efficacy in pain management through modulation of neurotransmitter pathways. The piperidine moiety may interact with various receptors involved in pain perception, indicating a role in treating neuropathic pain conditions.
Case Studies
Mechanism of Action
The mechanism of action of N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Sulfonyl Group Variations: The target compound’s 2-methylpiperidine-sulfonyl group (vs. Piperidine derivatives are common in kinase inhibitors, and methylation may enhance metabolic stability . Bromine in increases molecular weight (MW: ~500 g/mol) and polar surface area, which could reduce membrane permeability compared to the target compound.
Carboxamide Modifications: The N-methyl carboxamide in the target compound likely improves solubility over the cyano group in , which is more hydrophobic . Replacement of benzamido with thiophene-2-carboxamide (as in ) alters binding interactions due to thiophene’s smaller aromatic surface and sulfur’s electronegativity .
Biological Activity
N-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (referred to as Compound X) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is of particular interest for its interactions with various biological targets, including G protein-coupled receptors (GPCRs) and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular structure of Compound X can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N4O3S
- Molecular Weight : 396.55 g/mol
- CAS Number : Not specified in the sources.
Compound X is hypothesized to act primarily through modulation of GPCR pathways. GPCRs are crucial for various physiological processes and are common drug targets. The compound's specific interactions with GPCRs can influence downstream signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation, pain, and metabolic disorders.
In Vitro Studies
Research indicates that compounds similar to Compound X exhibit significant activity as agonists or antagonists at specific GPCRs. For instance, studies on related compounds have demonstrated their ability to activate GPR35, a receptor implicated in gastrointestinal and metabolic functions. The efficacy of these compounds was measured using dynamic mass redistribution assays, revealing EC50 values indicative of potent receptor activation .
| Compound | Target Receptor | EC50 (nM) | Effect |
|---|---|---|---|
| Compound X | GPR35 | TBD | TBD |
| Related Agonist 1 | GPR35 | 32.5 ± 1.7 | Agonist |
| Related Agonist 2 | GPR35 | 63.7 ± 4.1 | Agonist |
In Vivo Studies
While specific in vivo data for Compound X is limited, analogous compounds have shown promising results in animal models for conditions such as obesity and diabetes. These studies often focus on the modulation of appetite and energy expenditure through GPCR signaling pathways.
Case Studies
- Study on GPR35 Modulation
- Therapeutic Potential in Metabolic Disorders
Q & A
Q. What strategies enhance enantiomeric purity for chiral derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
